

# Propaquizafop degradation pathways in the environment

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## Compound Focus: Propaquizafop

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## Environmental Fate in Soil

The environmental behavior of **propaquizafop** in soil is characterized by **strong adsorption** and **limited mobility**, which reduces its leaching potential but can lead to persistence in topsoil [1] [2].

## Adsorption and Mobility

The table below summarizes key findings from adsorption and mobility studies in five different Chinese agricultural soils [1] [2].

Parameter	Findings and Values	Experimental Model/Notes
Adsorption Rate	46.98% to 57.76% (at 5 mg L <sup>-1</sup> initial conc.)	Oscillatory equilibrium method (OECD 106) [1].
Kinetic Model	Elovich model (R <sup>2</sup> : 0.9882-0.9940)	Best fit, indicating heterogeneous adsorption surfaces [1].
Isothermal Model	Freundlich model (R <sup>2</sup> : 0.9748-0.9885)	Best fit for adsorption characteristics [1].

Parameter	Findings and Values	Experimental Model/Notes
Migration (Rf)	0.076 to 0.123 (Soil Thin-Layer Chromatography)	Rf < 0.3 indicates <b>very weak mobility</b> [1] [2].
Column Leaching	Not detected in leachate; retained in 0-5 cm soil layer	Confirms low leaching potential to groundwater [1] [2].

### Experimental Protocol: Adsorption Test (OECD 106)

- **Soil Preparation:** Air-dry, grind, and sieve collected soils through a 2 mm screen [1].
- **Solution Preparation:** Prepare a 5 mg L<sup>-1</sup> **propaquizafop** solution in 0.01 mol L<sup>-1</sup> CaCl<sub>2</sub> with 0.01 mol L<sup>-1</sup> NaN<sub>3</sub> (microbial inhibitor) and 1% polysorbate 80 (to enhance solubility of the low-solubility compound) [1].
- **Equilibration:** Shake the soil-solution mixture at a predetermined ratio (e.g., 1:5) for 24 hours to reach adsorption equilibrium [1].
- **Analysis:** Centrifuge and analyze the supernatant using HPLC-UV to determine the equilibrium concentration [1].
- **Calculation:** The amount adsorbed is calculated from the difference between initial and equilibrium concentrations [1].

## Degradation in Soil

**Propaquizafop** is readily degradable in soil, with half-lives varying significantly based on soil type and environmental conditions [1] [2].

Soil Type	Degradation Half-Life (Days)
LF fluvo-aquic soil	1.41
CS red loam	2.76
SX paddy soil	3.52
CC black soil	5.74
BS ginseng soil	7.75

The degradation rate is influenced by soil moisture, microorganisms, and **temperature, which was found to have the greatest influence** [1] [2]. In soils, **propaquizafop** can degrade to its metabolite, **quizalofop-p** [3].

## Photodegradation in Water

Photolysis is a significant degradation pathway for **propaquizafop** in aqueous environments, with its rate influenced by various water constituents [4].

## Kinetics and Influencing Factors

A 2024 study using a 20 W low-pressure mercury lamp (253.7 nm) investigated the photolysis of **propaquizafop** in water [4]. The following table summarizes the effects of different factors:

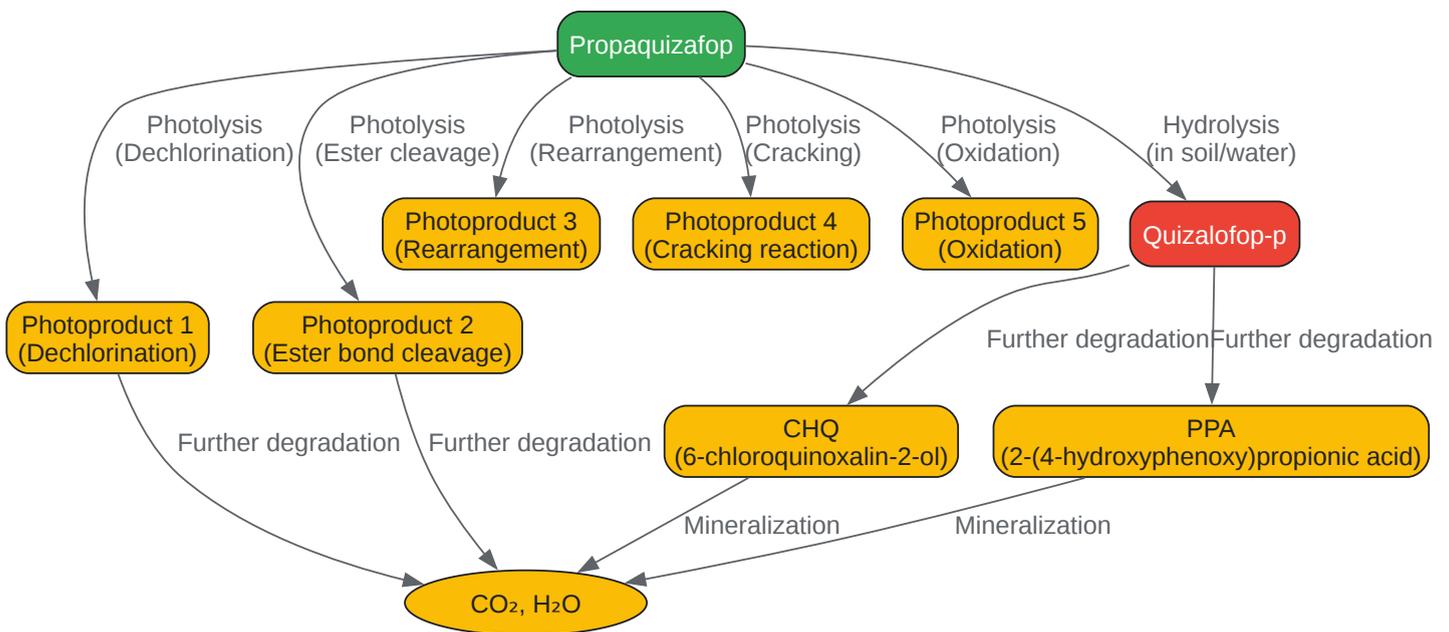
Factor	Effect on Photodegradation
Solution pH	No significant effect ( $p < 0.05$ ) [4].
Nitrate ( $\text{NO}_3^-$ )	Weak inhibition at low concentrations (0.5-2 mmol/L); significant inhibition at 4 mmol/L [4].
$\text{Fe}^{3+}$	Inhibitory effect, stronger at low concentrations (0.5, 1 mmol/L) and weaker at high concentrations (2, 4 mmol/L) [4].
$\text{Cu}^{2+}$ , $\text{Cd}^{2+}$ , $\text{Mn}^{2+}$ , $\text{Zn}^{2+}$ , $\text{Ni}^{2+}$	Increasing inhibition as metal ion concentration increases [4].

### Experimental Protocol: Photodegradation in Water

- **Light Source:** A 20 W low-pressure mercury lamp (253.7 nm) is used to simulate UV light [4].
- **Solution Preparation:** Prepare aqueous solutions of **propaquizafop** and adjust for different factors (pH, ion concentrations) [4].
- **Irradiation and Sampling:** Expose solutions to the light source and collect samples at predetermined time intervals [4].
- **Analysis:** Analyze **propaquizafop** residues using HPLC-UV. Identify transformation products using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [4].

## Degradation Pathways and Products

The environmental degradation of **propaquizafop** proceeds through several interconnected pathways, leading to multiple transformation products.



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*Proposed environmental degradation pathways of **propaquizafop**, showing both biotic/abiotic routes and major transformation products.*

The primary pathways include [4] [3]:

- **Photodegradation:** Under UV light, **propaquizafop** undergoes **rearrangement, cracking reactions, dechlorination, and light-induced redox reactions**, leading to at least five identified photoproducts [4].
- **Hydrolysis and Metabolic Conversion:** In soil and water, **propaquizafop** can hydrolyze to form its primary metabolite, **quizalofop-p** [3]. Quizalofop-p can be further degraded to other metabolites like

6-chloroquinoxalin-2-ol (CHQ) and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA) [3].

## Key Considerations for Risk Assessment

- **Persistence:** Classified as "moderately persistent" in the environment. Field half-lives can be longer than laboratory values [5].
- **Ecotoxicity:** Poses moderate ecotoxicity risks to birds, fish, Daphnia, bees, and earthworms [5].
- **Human Health:** A rodent-specific, PPAR $\alpha$ -mediated mode of action for hepatocarcinogenicity is not considered a relevant health risk to humans [6].

The strong adsorption and low mobility of **propaquizafop** reduce its potential for groundwater contamination. However, its persistence in topsoil and transformation into various products necessitate consideration of its overall environmental impact.

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